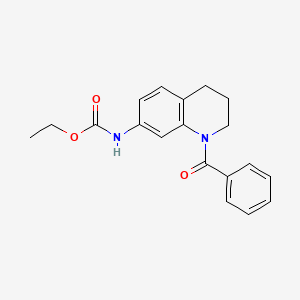

Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-24-19(23)20-16-11-10-14-9-6-12-21(17(14)13-16)18(22)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYKWNISZZQXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline, which is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: 2-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

- Ethyl carbamate (NH₂COOCH₂CH₃) is a simple, unsubstituted carbamate ester.

- Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate incorporates a bulky tetrahydroquinoline-benzoyl framework, likely reducing its volatility and increasing lipophilicity.

Carcinogenicity and Toxicity

Ethyl carbamate is a Group 2A carcinogen (IARC) due to its metabolic activation to reactive intermediates like vinyl carbamate epoxide, which forms DNA adducts (e.g., 1,N⁶-ethenoadenosine) . It induces lung adenomas in mice at doses as low as 10 mg/kg .

Occurrence and Regulatory Limits

Ethyl carbamate is a contaminant in alcoholic beverages, with concentrations in Chinese liquors ranging from 46.23 μg/L (light aroma-type) to 822.23 μg/L (Fengxiang-type raw liquor) . Over 48% of tested Chinese liquors exceed Canada’s regulatory limit (150 μg/L) .

Table 1: Ethyl Carbamate Levels in Alcoholic Beverages (Selected Data)

| Beverage Type | Average EC (μg/L) | Regulatory Limit (μg/L) | Reference |

|---|---|---|---|

| Fengxiang-type (raw) | 822.23 | 150 | |

| Zhima-type (finished) | 214.13 | 150 | |

| Light aroma-type | 46.23 | 150 |

Comparison with Vinyl Carbamate

Carcinogenic Potency

Vinyl carbamate (CH₂=CHNHCOOCH₂CH₃) is 10–50 times more carcinogenic than ethyl carbamate in rodent models, inducing skin tumors and lung adenomas at lower doses . Its mutagenicity in Salmonella assays (TA1535/TA100) requires metabolic activation via CYP2E1, whereas ethyl carbamate itself is non-mutagenic .

Metabolic Pathways

Both compounds share metabolic activation via CYP2E1, forming DNA-reactive epoxides. Ethyl carbamate is metabolized to vinyl carbamate as an intermediate, which is further oxidized to vinyl carbamate epoxide . The tetrahydroquinoline derivative’s carbamate group may undergo similar activation, but steric hindrance from the benzoyl group could slow enzymatic processing.

Table 2: Key Properties of Carbamate Derivatives

| Compound | Carcinogenic Potency (Relative to Ethyl Carbamate) | Key Metabolites | Metabolic Enzymes |

|---|---|---|---|

| Ethyl carbamate | 1× (Baseline) | Vinyl carbamate, CO₂ | CYP2E1, esterases |

| Vinyl carbamate | 10–50× | Vinyl carbamate epoxide | CYP2E1 |

| Ethyl (1-benzoyl-tetrahydroquinolinyl) | Not reported | Potential epoxide adducts | CYP2E1 (inferred) |

Comparison with Other Carbamates

Methyl Carbamate Derivatives

Methyl carbamates, such as methyl (3-(3,4-dihydroxyphenyl)propyl)carbamate, exhibit distinct reactivity due to the methyl group’s smaller size and lower lipophilicity . These compounds are less studied for carcinogenicity but may serve as precursors in drug synthesis.

Health Risk Assessment

Ethyl carbamate’s health risks are quantified using the Margin of Exposure (MOE), with values <10,000 indicating concern. Chinese liquor consumers exhibit MOE = 1,875, signaling significant risk . For the tetrahydroquinoline derivative, risk assessment is pending due to lack of exposure data.

Biological Activity

Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can be represented as follows:

This compound features a tetrahydroquinoline core substituted with a benzoyl group and an ethyl carbamate moiety. Its unique structure contributes to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate exhibit promising anticancer properties. A study focusing on tetrahydroquinoline derivatives found that they can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| Similar Derivative A | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| Similar Derivative B | A549 (Lung Cancer) | 10.0 | Inhibition of angiogenesis |

Anti-inflammatory Effects

Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has also shown anti-inflammatory properties in preclinical models. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages . This suggests a potential role in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly decreased edema and inflammatory cell infiltration compared to control groups. Histological analysis confirmed reduced inflammation in treated tissues .

The biological activities of Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate are attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : Some studies suggest that it may inhibit specific kinases involved in cell signaling pathways related to cancer progression.

- Modulation of Gene Expression : The compound may influence the expression of genes associated with apoptosis and inflammation through epigenetic mechanisms.

- Receptor Interaction : It potentially interacts with receptors involved in inflammatory responses and cancer cell survival.

Q & A

Q. What statistical approaches reconcile conflicting genotoxicity data (e.g., positive in Ames test vs. negative in micronucleus assay)?

- Methodology :

- Dose-Range Optimization : Test higher concentrations (up to 1 mM) in micronucleus assays with metabolic activation (S9 mix).

- Mechanistic Follow-Up : Perform Comet assays to detect DNA strand breaks or γ-H2AX foci for double-strand break confirmation.

- Meta-Analysis : Compare results with structural analogs (e.g., ethyl carbamate derivatives) to identify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.